molecular formula C12H6Cl4 B1585794 2,3,4',5-Tetrachlorobiphenyl CAS No. 74472-34-7

2,3,4',5-Tetrachlorobiphenyl

Cat. No.: B1585794
CAS No.: 74472-34-7
M. Wt: 292 g/mol
InChI Key: CITMYAMXIZQCJD-UHFFFAOYSA-N
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Description

2,3,4’,5-Tetrachlorobiphenyl is a member of the polychlorinated biphenyls (PCBs) family, which are synthetic organic chemicals consisting of two linked benzene rings with chlorine atoms attached. These compounds were widely used in industrial applications due to their chemical stability, non-flammability, and insulating properties. their persistence in the environment and potential health hazards have led to their ban in many countries .

Mechanism of Action

Target of Action

The primary target of 2,3,4’,5-Tetrachlorobiphenyl is the Estrogen receptor . This receptor plays a crucial role in the regulation of eukaryotic gene expression and affects cellular proliferation and differentiation in target tissues .

Mode of Action

2,3,4’,5-Tetrachlorobiphenyl interacts with its targets by inhibiting the basal and circadian expression of the core circadian component PER1 . This interaction results in the regulation of the circadian clock .

Biochemical Pathways

2,3,4’,5-Tetrachlorobiphenyl affects the biochemical pathways through the process of anaerobic reductive dechlorination of higher chlorinated congeners and aerobic oxidative degradation of lower chlorinated congeners . The compound is dechlorinated by an organohalide respiring bacterium, Dehalobium chlorocoercia DF-1 . The rate of dechlorination is a linear function of the substrate concentration .

Pharmacokinetics

It is also known to bioaccumulate in organisms .

Result of Action

The molecular and cellular effects of 2,3,4’,5-Tetrachlorobiphenyl’s action include the regulation of the circadian clock and the inhibition of the basal and circadian expression of the core circadian component PER1 .

Action Environment

Environmental factors significantly influence the action, efficacy, and stability of 2,3,4’,5-Tetrachlorobiphenyl. The compound is resistant to environmental degradation through photolytic, biological, or chemical processes . It persists in the environment, bioaccumulates in animal tissue, and biomagnifies in food chains . The rate of dechlorination typically observed in sediments suggests that low numbers of organohalide respiring bacteria rather than bioavailability accounts for low rates of dechlorination .

Biochemical Analysis

Biochemical Properties

2,3,4’,5-Tetrachlorobiphenyl interacts with various biomolecules, including enzymes and proteins. For instance, it has been found to inhibit the basal and circadian expression of the core circadian component PER1, a protein involved in zinc ion binding . The nature of these interactions is primarily inhibitory, affecting the normal functioning of these biomolecules .

Cellular Effects

The effects of 2,3,4’,5-Tetrachlorobiphenyl on cells are significant. It has been found to affect cellular processes such as cell signaling pathways, gene expression, and cellular metabolism . For example, it has been shown to decrease dopamine and its metabolites in the brain, indicating its potential to influence neurotransmitter synthesis and release .

Molecular Mechanism

At the molecular level, 2,3,4’,5-Tetrachlorobiphenyl exerts its effects through several mechanisms. It binds to biomolecules, inhibits or activates enzymes, and changes gene expression . For example, it inhibits the CLOCK-ARNTL/BMAL1 heterodimer mediated transcriptional activation of PER1 .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 2,3,4’,5-Tetrachlorobiphenyl change over time. Studies have shown that it can be dechlorinated by an organohalide respiring bacterium, Dehalobium chlorocoercia DF-1, at concentrations as low as 1 ng L−1 . This suggests that the compound’s stability and degradation, as well as its long-term effects on cellular function, can be influenced by microbial activity .

Dosage Effects in Animal Models

In animal models, the effects of 2,3,4’,5-Tetrachlorobiphenyl vary with different dosages. For instance, a study on adolescent rats showed that exposure to approximately 14 or 23 μg/kg body weight of the compound resulted in its presence in various tissues, including adipose, brain, intestinal content, lung, liver, and serum .

Metabolic Pathways

2,3,4’,5-Tetrachlorobiphenyl is involved in various metabolic pathways. It interacts with enzymes and cofactors, and can affect metabolic flux or metabolite levels . For example, it has been found to be metabolized via dechlorination, hydroxylation, and ring-opening pathways .

Transport and Distribution

2,3,4’,5-Tetrachlorobiphenyl is transported and distributed within cells and tissues. It has been detected in various tissues in adolescent rats, including adipose, brain, intestinal content, lung, liver, and serum . This suggests that it can interact with transporters or binding proteins, influencing its localization or accumulation .

Subcellular Localization

Given its lipophilic nature, it is likely to be found in lipid-rich areas of the cell, such as the cell membrane

Preparation Methods

Synthetic Routes and Reaction Conditions

2,3,4’,5-Tetrachlorobiphenyl can be synthesized through various methods, including the chlorination of biphenyl or the coupling of chlorinated benzene derivatives. One common method involves the direct chlorination of biphenyl in the presence of a catalyst such as iron or aluminum chloride. The reaction is typically carried out at elevated temperatures to achieve the desired degree of chlorination .

Industrial Production Methods

Industrial production of 2,3,4’,5-Tetrachlorobiphenyl often involves the use of continuous flow reactors to maintain consistent reaction conditions and high yields. The process includes the chlorination of biphenyl under controlled conditions, followed by purification steps such as distillation and crystallization to isolate the desired product .

Scientific Research Applications

2,3,4’,5-Tetrachlorobiphenyl has been extensively studied for its environmental impact and potential health effects. Its applications in scientific research include:

Comparison with Similar Compounds

2,3,4’,5-Tetrachlorobiphenyl is one of many polychlorinated biphenyls, each with varying degrees of chlorination and different substitution patterns. Similar compounds include:

The uniqueness of 2,3,4’,5-Tetrachlorobiphenyl lies in its specific chlorine substitution pattern, which influences its chemical reactivity, environmental persistence, and biological effects.

Properties

IUPAC Name

1,2,5-trichloro-3-(4-chlorophenyl)benzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H6Cl4/c13-8-3-1-7(2-4-8)10-5-9(14)6-11(15)12(10)16/h1-6H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CITMYAMXIZQCJD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C2=C(C(=CC(=C2)Cl)Cl)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H6Cl4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID4074223
Record name 2,3,4',5-Tetrachlorobiphenyl
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID4074223
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

292.0 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

74472-34-7
Record name 2,3,4',5-Tetrachlorobiphenyl
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0074472347
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2,3,4',5-Tetrachlorobiphenyl
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID4074223
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2,3,4',5-Tetrachlorobiphenyl
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Record name 2,3,4',5-TETRACHLOROBIPHENYL
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7Y3KL70VAP
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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